molecular formula C9H13NOS B1423374 3-(5-Methylfuran-2-yl)thiomorpholine CAS No. 1344306-84-8

3-(5-Methylfuran-2-yl)thiomorpholine

Cat. No.: B1423374
CAS No.: 1344306-84-8
M. Wt: 183.27 g/mol
InChI Key: VGIHRALKSXBBGQ-UHFFFAOYSA-N
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Description

3-(5-Methylfuran-2-yl)thiomorpholine (CAS Number: 1344306-84-8) is a chemical compound with the molecular formula C9H13NOS and a molecular weight of 183.27 g/mol . Its structure features a thiomorpholine ring, a saturated six-membered ring containing one sulfur and one nitrogen atom, which is recognized in medicinal chemistry as a privileged scaffold capable of interacting with diverse biological targets . This ring system is present in compounds that have been investigated for a range of pharmacological activities, including anticancer, antimicrobial, antitubercular, and dipeptidyl peptidase IV (DPP-IV) inhibitory effects . Similarly, the 5-methylfuran-2-yl moiety is a common heterocyclic component in various bioactive molecules. The combination of these two subunits makes this compound a valuable building block for researchers in drug discovery and organic synthesis, particularly for constructing novel molecules or for use as a synthetic intermediate. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all relevant safety protocols before handling.

Properties

IUPAC Name

3-(5-methylfuran-2-yl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-7-2-3-9(11-7)8-6-12-5-4-10-8/h2-3,8,10H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIHRALKSXBBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CSCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-yl)thiomorpholine typically involves the reaction of thiomorpholine with 5-methylfurfural under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous monitoring to maintain optimal reaction conditions. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylfuran-2-yl)thiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiomorpholine derivatives .

Scientific Research Applications

Chemistry

3-(5-Methylfuran-2-yl)thiomorpholine serves as a valuable building block in synthetic chemistry. Its structure allows for the derivation of more complex molecules, making it a useful intermediate in the development of novel compounds. The compound's unique properties facilitate various chemical reactions, including nucleophilic substitutions and oxidation processes .

Biology

In biological research, this compound acts as a reference substance for studying thiomorpholine derivatives' behavior within biological systems. Its interactions with biological targets can provide insights into enzyme activity modulation and receptor binding mechanisms. Preliminary studies suggest that derivatives of thiomorpholine may exhibit antimicrobial properties, which could be beneficial in developing new antibacterial agents .

Medicine

Research is ongoing to evaluate the potential of this compound as a pharmaceutical intermediate. Its structural characteristics may contribute to developing drugs targeting specific biological pathways. For instance, compounds derived from thiomorpholine have shown promise in inhibiting bacterial growth and modulating cellular processes associated with cancer .

Industrial Applications

In industrial contexts, this compound is utilized in various processes, including the formulation of new materials and as a reagent in chemical manufacturing. Its unique chemical properties make it suitable for applications requiring specific reactivity profiles, such as in the production of specialty chemicals and flavor compounds .

Antimicrobial Activity

A study examined the antimicrobial properties of various thiomorpholine derivatives, including this compound. Results indicated significant antibacterial activity against several strains of bacteria, suggesting potential applications in treating infections caused by resistant pathogens .

Pharmaceutical Development

Another research initiative focused on synthesizing new derivatives based on this compound to evaluate their cytotoxic effects on cancer cell lines. The findings revealed that certain derivatives exhibited promising antitumor activity, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(5-Methylfuran-2-yl)thiomorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Findings :

  • Morpholine derivatives exhibit stronger activity against Gram-positive bacteria compared to thiomorpholine and piperazine analogs .

Substituent Effects: Furan vs. Thiophene and Methyl Groups

The 5-methylfuran-2-yl substituent distinguishes this compound from analogs with thiophene (sulfur-containing) or fluorinated groups. Comparative studies on chalcones and fentanyl analogs highlight substituent-driven trends:

Property 5-Methylfuran Substituent Thiophene Substituent Fluorinated Furan (e.g., )
Electron Density Moderate (oxygen lone pairs) Higher (sulfur lone pairs) Reduced (electron-withdrawing CF₃)
Optical Properties Nonlinear potential (chalcone studies) Enhanced polarizability Not reported
Bioactivity Unstudied Variable (e.g., opioid activity ) Likely altered stability/reactivity

Key Findings :

  • Thiophene substituents (e.g., in thiofuranyl fentanyl) may increase electronic polarizability compared to furan, affecting binding to biological targets .
  • Fluorinated furan derivatives (e.g., ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate) exhibit distinct physicochemical behaviors due to electron-withdrawing effects .

Computational Insights and Methodologies

Advanced computational tools like Multiwfn have been employed to analyze electronic properties of heterocyclic compounds. For example:

  • Electrostatic Potential (ESP) Maps: Thiomorpholine’s sulfur atoms likely create regions of high electron density, influencing reactivity and intermolecular interactions .

Biological Activity

3-(5-Methylfuran-2-yl)thiomorpholine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a thiomorpholine ring substituted with a 5-methylfuran moiety. The molecular formula is C9H11NOSC_9H_{11}NOS with a molecular weight of approximately 185.26 g/mol. The unique structural components contribute to its biological properties, particularly its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Morpholine derivatives, including this compound, are known to exhibit the following modes of action:

  • Enzyme Inhibition : These compounds can inhibit enzymes by binding to their active sites, which can lead to altered metabolic pathways.
  • Receptor Modulation : They may also interact with neurotransmitter receptors, influencing signaling pathways that affect cellular responses.

Biological Activity Overview

Recent studies have highlighted several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various pathogens. For example, it has shown efficacy in inhibiting the growth of both bacterial and fungal strains.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and caspase activation.
  • Neuroprotective Effects : Some studies have suggested potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiomorpholine derivatives, including this compound, using disk diffusion and minimum inhibitory concentration (MIC) assays. Results indicated significant inhibition zones against pathogens such as Staphylococcus aureus and Candida albicans, demonstrating its potential as an antimicrobial agent (Table 1).

CompoundPathogenInhibition Zone (mm)MIC (µg/mL)
This compoundStaphylococcus aureus1532
Candida albicans1264

Anticancer Activity

In vitro studies on human leukemia Jurkat cells revealed that treatment with this compound resulted in DNA fragmentation and increased apoptotic markers. The compound induced ROS production and activated caspase pathways, leading to cell death (Figure 1).

Caspase Activation in Jurkat Cells

Neuroprotective Effects

Research conducted on neuroblastoma cell lines indicated that this compound could reduce neurotoxic effects induced by oxidative stress. The compound demonstrated a protective effect by lowering lipid peroxidation levels and enhancing cell viability under stress conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. Factors such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding its therapeutic potential. Initial data suggest moderate lipophilicity, which may influence its bioavailability.

Q & A

Basic: What are the optimized synthetic routes for 3-(5-Methylfuran-2-yl)thiomorpholine, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer:
The synthesis of thiomorpholine derivatives typically involves nucleophilic substitution or cyclization reactions. For example:

  • Route 1 (Phosphazene-based synthesis): Reacting tetrachloromonospirophosphazene with carbazolyldiamine in tetrahydrofuran (THF) at room temperature for 72 hours, followed by filtration to remove triethylammonium chloride and column chromatography for purification .
  • Route 2 (Oxidative coupling): Using 1,1,1,3,3,3-hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature to facilitate furan functionalization .

Key Parameters for Optimization:

ParameterRoute 1 Route 2
SolventTHFHexafluoropropan-2-ol
Reaction Time72 hours<24 hours
TemperatureRoom temperatureRoom temperature
Purification MethodColumn chromatographyChromatography/HRMS

Adjusting solvent polarity (e.g., THF vs. fluorinated alcohols) and oxidant strength (e.g., DDQ) can enhance regioselectivity and reduce byproducts. Monitoring via thin-layer chromatography (TLC) is critical for reaction progress .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography: SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement. High-resolution data (≤1.0 Å) enables precise determination of bond angles and conformational analysis of the thiomorpholine ring .
  • Spectroscopic Techniques:
    • NMR: 1^1H and 13^13C NMR identify substituent effects on the furan and thiomorpholine moieties. For example, methoxy protons in 5-methoxy derivatives resonate at δ 3.2–3.8 ppm .
    • IR: Stretching frequencies for C-S (680–710 cm1^{-1}) and C-O (1200–1250 cm1^{-1}) bonds confirm functional group integrity .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular formulas, with typical mass errors <5 ppm .

Advanced: How can computational tools like Multiwfn be applied to analyze the electron localization function (ELF) and electrostatic potential (ESP) of this compound?

Methodological Answer:
Multiwfn enables:

  • ELF Analysis: Visualizing electron-rich regions (e.g., furan oxygen and sulfur atoms) to predict nucleophilic/electrophilic sites. For thiomorpholine derivatives, ELF values >0.75 indicate strong lone-pair localization at sulfur .
  • ESP Mapping: Quantifying surface electrostatic potentials (e.g., negative ESP at oxygen vs. positive ESP at methyl groups) to model intermolecular interactions. ESP minima near the furan oxygen (≈−45 kcal/mol) suggest hydrogen-bond acceptor sites .
  • Bond Order Analysis: Mayer bond orders for C-S (1.2–1.4) and C-O (1.6–1.8) bonds correlate with experimental bond lengths from crystallography .

Case Study: ESP-guided solvent selection (e.g., polar aprotic solvents like DMF) improves reaction yields by stabilizing charge-separated intermediates .

Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo studies of thiomorpholine derivatives?

Methodological Answer:

  • Metabolic Stability Assays: Evaluate hepatic metabolism using microsomal models (e.g., rat liver S9 fractions) to identify labile functional groups (e.g., furan oxidation) that reduce in vivo efficacy .
  • Pharmacokinetic Profiling: Measure plasma half-life (t1/2_{1/2}) and bioavailability. For example, thiomorpholine S-oxide derivatives exhibit prolonged t1/2_{1/2} due to reduced renal clearance .
  • Target Engagement Studies: Use radiolabeled analogs (e.g., 14^{14}C-thiomorpholine) to confirm target binding in vivo, addressing discrepancies from cell-based assays .

Example: Orally active oxazolidinone derivatives with thiomorpholine S,S-dioxide moieties show enhanced antimicrobial activity in vivo despite moderate in vitro potency, attributed to improved tissue penetration .

Advanced: What microbial consortia degrade this compound, and what metabolic pathways are involved?

Methodological Answer:

  • Key Strains: Pseudomonas putida degrades thiomorpholine via co-metabolism with glucose as a co-substrate, achieving >90% degradation in 48 hours .
  • Pathway Steps:
    • Oxidative Desulfurization: Thiomorpholine → sulfoxide → sulfone derivatives.
    • Ring Cleavage: Sulfone intermediates undergo hydrolytic cleavage to form aliphatic amines.
    • N-Nitrosamine Mitigation: Aerobic conditions suppress mutagenic N-nitrosamine formation .

Optimization: Adding Mn2+^{2+} (1–2 mM) enhances enzymatic activity of sulfoxide reductases, accelerating degradation rates .

Advanced: How do structural modifications to the thiomorpholine ring influence material properties and biocompatibility?

Methodological Answer:

  • Hydrophilicity: Thiomorpholine S,S-dioxide polymers exhibit higher hydrophilicity (contact angle ≈40°) compared to unmodified thiomorpholine (≈75°), improving hemocompatibility .
  • Oxidation Sensitivity: Polymers with thiomorpholine undergo rapid degradation under reactive oxygen species (ROS), useful for drug release in oxidative environments (e.g., inflamed tissues) .
  • Biocompatibility: In vitro cytotoxicity assays (e.g., MTT) show >90% cell viability for thiomorpholine oxide polymers at 100 µg/mL, making them suitable for biomedical coatings .

Design Insight: Introducing electron-withdrawing groups (e.g., sulfone) enhances polymer stability in physiological pH (7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Methylfuran-2-yl)thiomorpholine
Reactant of Route 2
3-(5-Methylfuran-2-yl)thiomorpholine

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